molecular formula C18H27N3O2 B229481 4-METHYL-1'-[(3-NITROPHENYL)METHYL]-1,4'-BIPIPERIDINE

4-METHYL-1'-[(3-NITROPHENYL)METHYL]-1,4'-BIPIPERIDINE

Cat. No.: B229481
M. Wt: 317.4 g/mol
InChI Key: FFBUHCQOQFEBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine is an organic compound that belongs to the class of bipiperidines. This compound features a piperidine ring substituted with a 4-methyl group and a 3-nitrobenzyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

4-methyl-1-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperidine

InChI

InChI=1S/C18H27N3O2/c1-15-5-11-20(12-6-15)17-7-9-19(10-8-17)14-16-3-2-4-18(13-16)21(22)23/h2-4,13,15,17H,5-12,14H2,1H3

InChI Key

FFBUHCQOQFEBSM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent piperidine ring formation under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with receptors or enzymes .

Comparison with Similar Compounds

  • 4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine
  • 3-Nitrobenzyl derivatives
  • Bipiperidine analogs

Comparison: 4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine is unique due to the presence of both a nitrobenzyl group and a piperidine ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups makes it a valuable compound for various applications .

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